(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with a cyclopentane ring substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of reactions to introduce the methoxycarbonyl and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxycarbonylation and carboxylation reactions efficiently.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
(1R,2R)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Cyclopentane-1,2-dicarboxylic acid: Lacks the methoxycarbonyl group but has two carboxylic acid groups.
Methyl cyclopentane-1-carboxylate: Contains a methoxycarbonyl group but lacks the second carboxylic acid group.
Uniqueness: (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
KYGFHAUBFNTXFK-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O |
Origin of Product |
United States |
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